Epetraborole hydrochloride
Epetraborole hydrochloride
Epetraborole hydrochloride is a novel leucyl-tRNA synthetase (LeuRS) inhibitor, which inhibits protein synthesis by binding /to the terminal adenosine ribose (A76) of leucyl-tRNA synthetase/. It is intended for the treatment of infections caused by Gram-negative bacteria.Epetraborole hydrochloride is a bacteriostatic compound that can against a wide range of anaerobic and Gram-negative bacteria, including multidrug-resistant pathogens, such as extended-spectrum-β-lactamase-, metallo-β-lactamase-, and carbapenemase-producing organism.
Brand Name:
Vulcanchem
CAS No.:
1234563-16-6
VCID:
VC0002245
InChI:
InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H/t10-;/m1./s1
SMILES:
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl
Molecular Formula:
C11H16BNO4 • HCl
Molecular Weight:
273.5
Epetraborole hydrochloride
CAS No.: 1234563-16-6
Inhibitors
VCID: VC0002245
Molecular Formula: C11H16BNO4 • HCl
Molecular Weight: 273.5
CAS No. | 1234563-16-6 |
---|---|
Product Name | Epetraborole hydrochloride |
Molecular Formula | C11H16BNO4 • HCl |
Molecular Weight | 273.5 |
IUPAC Name | 3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H/t10-;/m1./s1 |
Standard InChIKey | DADYQGIQOBJGIW-HNCPQSOCSA-N |
SMILES | B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl |
Appearance | Assay:≥98%A crystalline solid |
Description | Epetraborole hydrochloride is a novel leucyl-tRNA synthetase (LeuRS) inhibitor, which inhibits protein synthesis by binding /to the terminal adenosine ribose (A76) of leucyl-tRNA synthetase/. It is intended for the treatment of infections caused by Gram-negative bacteria.Epetraborole hydrochloride is a bacteriostatic compound that can against a wide range of anaerobic and Gram-negative bacteria, including multidrug-resistant pathogens, such as extended-spectrum-β-lactamase-, metallo-β-lactamase-, and carbapenemase-producing organism. |
Synonyms | 3-[[(3S)-3-(aminomethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-7-yl]oxy]-1-propanol, monohydrochloride |
Reference | [1]. Goldstein EJ et al. Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms. Antimicrob Agents Chemother. 2013 May;57(5):2401-4. [2]. O/'Dwyer K et al. Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment ofcomplicated urinary tract infections. Antimicrob Agents Chemother. 2015 Jan;59(1):289-98. |
PubChem Compound | 52918389 |
Last Modified | Nov 11 2021 |
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